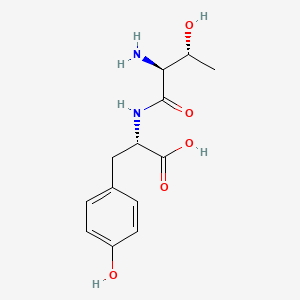

Thr-Tyr

描述

Structure

3D Structure

属性

CAS 编号 |

145295-02-9 |

|---|---|

分子式 |

C13H18N2O5 |

分子量 |

282.29 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C13H18N2O5/c1-7(16)11(14)12(18)15-10(13(19)20)6-8-2-4-9(17)5-3-8/h2-5,7,10-11,16-17H,6,14H2,1H3,(H,15,18)(H,19,20)/t7-,10+,11+/m1/s1 |

InChI 键 |

WCRFXRIWBFRZBR-GGVZMXCHSA-N |

手性 SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N)O |

规范 SMILES |

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N)O |

物理描述 |

Solid |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Thr-Tyr Dipeptide: Chemical Structure, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Thr-Tyr (Threonyl-Tyrosine) is a molecule of significant interest in biochemical and pharmaceutical research. Composed of the amino acids L-threonine and L-tyrosine, this dipeptide possesses unique chemical and biological properties stemming from its constituent residues. The presence of a hydroxyl group on both the threonine and tyrosine side chains makes it a potential substrate for phosphorylation, a critical post-translational modification in cellular signaling.[1] Furthermore, the phenolic ring of tyrosine suggests potential antioxidant activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the study of the this compound dipeptide.

Chemical Structure and Identification

The this compound dipeptide consists of an L-threonine residue linked to an L-tyrosine residue via a peptide bond. The N-terminus is threonine, and the C-terminus is tyrosine.

Chemical Structure of this compound (Threonyl-Tyrosine)

Caption: 2D Chemical Structure of L-Threonyl-L-Tyrosine.

Table 1: Chemical Identifiers for this compound Dipeptide

| Identifier | Value |

| IUPAC Name | (2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid[2] |

| Molecular Formula | C13H18N2O5[2] |

| Molecular Weight | 282.29 g/mol [2] |

| Canonical SMILES | CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N)O[2] |

| InChI Key | WCRFXRIWBFRZBR-GGVZMXCHSA-N[2] |

| CAS Number | 145295-02-9[1] |

Physicochemical Properties

The physicochemical properties of the this compound dipeptide are crucial for its handling, formulation, and interpretation of experimental results. While experimental data for the dipeptide is limited, estimations can be made based on the properties of its constituent amino acids.

Table 2: Physicochemical Properties of this compound Dipeptide

| Property | Value | Notes |

| Molecular Weight | 282.29 g/mol | Calculated from the molecular formula.[2] |

| Monoisotopic Mass | 282.1216 Da | |

| pKa (α-COOH) | ~2.2 | Estimated based on the pKa of the C-terminal tyrosine. |

| pKa (α-NH3+) | ~9.1 | Estimated based on the pKa of the N-terminal threonine. |

| pKa (Tyrosine side chain) | ~10.1 | The phenolic hydroxyl group of tyrosine. |

| pKa (Threonine side chain) | ~13.6 | The alcoholic hydroxyl group of threonine is generally not considered ionizable under physiological conditions. |

| Isoelectric Point (pI) | ~5.6 | Estimated as the average of the pKa values of the α-COOH and α-NH3+ groups. |

| LogP | -2.66 | A measure of lipophilicity; a negative value indicates hydrophilicity.[2] |

| Solubility | Expected to be higher than L-tyrosine in aqueous solutions. | Dipeptides often exhibit improved solubility compared to their constituent poorly soluble amino acids. |

| Appearance | White to off-white solid. |

Biological Activities and Signaling Pathways

The biological activities of the this compound dipeptide are an area of active research. Its structure suggests several potential roles:

-

Phosphorylation Substrate: The presence of hydroxyl groups on both threonine and tyrosine makes this compound a potential substrate for protein kinases.[1] Tyrosine kinases, serine/threonine kinases, and dual-specificity kinases could potentially phosphorylate this dipeptide. This makes it a useful tool for studying kinase activity and specificity.

-

Antioxidant Activity: The phenolic group of the tyrosine residue can act as a hydrogen donor, conferring antioxidant properties.[3][4] Dipeptides containing tyrosine have been shown to scavenge free radicals and inhibit lipid peroxidation.[4][5][6] The antioxidant capacity of this compound is influenced by the position of the tyrosine residue within the dipeptide.[3]

-

Metabolite: The this compound dipeptide has been identified as a metabolite in various organisms, including Brassica napus and Trypanosoma brucei, suggesting a role in metabolic pathways.[2]

Currently, specific signaling pathways directly modulated by the this compound dipeptide have not been extensively characterized. However, its potential as a phosphorylation substrate suggests it could play a role in receptor tyrosine kinase (RTK) signaling or other kinase-mediated pathways by acting as a competitive inhibitor or a modulator of kinase activity.

Caption: Potential biological roles and interactions of the this compound dipeptide.

Experimental Protocols

Chemical Synthesis of this compound Dipeptide (Solid-Phase Peptide Synthesis - SPPS)

Solid-phase peptide synthesis (SPPS) is the most common method for the chemical synthesis of peptides. The following is a general protocol based on the widely used Fmoc/tBu strategy.

Workflow for Solid-Phase Synthesis of this compound

Caption: General workflow for the solid-phase synthesis of this compound.

Detailed Methodology:

-

Resin Preparation: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the first amino acid, Fmoc-Tyr(tBu)-OH, to the resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-diisopropylethylamine) in DMF.

-

Capping: After coupling, cap any unreacted sites on the resin using a capping mixture (e.g., acetic anhydride (B1165640) and pyridine (B92270) in DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the tyrosine residue using a solution of 20% piperidine in DMF.

-

Second Amino Acid Coupling: Couple the second amino acid, Fmoc-Thr(tBu)-OH, to the deprotected tyrosine residue using the same coupling reagents as in step 2.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal threonine.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting groups (tBu) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.

-

Precipitation and Purification: Precipitate the crude dipeptide in cold diethyl ether, wash, and then purify using reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides.

Table 3: Typical RP-HPLC Parameters for Dipeptide Purification

| Parameter | Recommended Condition |

| Column | C18, 5 µm particle size, 100-300 Å pore size[7][8] |

| Mobile Phase A | 0.1% TFA in water[7][9] |

| Mobile Phase B | 0.1% TFA in acetonitrile[7][9] |

| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes) |

| Flow Rate | 1.0 mL/min for analytical, higher for preparative scale |

| Detection | UV absorbance at 220 nm (peptide bond) and 280 nm (tyrosine)[10] |

Characterization by Mass Spectrometry and NMR Spectroscopy

Mass Spectrometry:

Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide. Electrospray ionization (ESI) is a common ionization method for peptides.

Table 4: Expected Mass Spectrometry Data for this compound Dipeptide

| Ion | Expected m/z |

| [M+H]+ | 283.1291 |

| [M+Na]+ | 305.1110 |

Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence by analyzing the fragmentation pattern. The major fragment ions observed are typically b- and y-ions resulting from cleavage of the peptide bond.

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure and purity of the dipeptide. 1H and 13C NMR spectra will show characteristic chemical shifts for the protons and carbons in the threonine and tyrosine residues. 2D NMR techniques like COSY and TOCSY can be used to assign the resonances to specific protons within each amino acid residue.

Table 5: Predicted 1H NMR Chemical Shifts (in ppm) for this compound in D2O

| Proton | Threonine Residue | Tyrosine Residue |

| α-CH | ~4.2 | ~4.5 |

| β-CH | ~4.0 | ~3.0, ~3.2 |

| γ-CH3 | ~1.2 | - |

| Aromatic CH | - | ~7.1 (δ), ~6.8 (ε) |

Note: Actual chemical shifts may vary depending on the solvent, pH, and temperature.

Conclusion

The this compound dipeptide is a valuable tool for research in various fields, including biochemistry, drug discovery, and materials science. Its potential as a phosphorylation substrate and an antioxidant makes it a molecule of interest for studying cellular signaling and oxidative stress. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and characterization of this dipeptide, enabling further investigation into its biological functions and potential applications. As research progresses, a deeper understanding of the specific roles of this compound in biological systems is anticipated, potentially leading to the development of novel therapeutic agents and biomaterials.

References

- 1. This compound Dipeptide [benchchem.com]

- 2. This compound | C13H18N2O5 | CID 11778518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytoprotective antioxidant function of tyrosine and tryptophan residues in transmembrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. hplc.eu [hplc.eu]

- 9. bachem.com [bachem.com]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

Threonyl-tyrosine: A Dipeptide at the Crossroads of Cellular Function and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide threonyl-tyrosine (Thr-Tyr), composed of the essential amino acid L-threonine and the conditionally essential amino acid L-tyrosine, is emerging as a molecule of interest in biochemical and pharmaceutical research. While extensive research has focused on its constituent amino acids, the unique biological functions and signaling pathways directly modulated by the this compound dipeptide are beginning to be elucidated. This technical guide provides a comprehensive overview of the current understanding of threonyl-tyrosine, focusing on its core biological activities, potential signaling pathways, and detailed experimental protocols for its study. Particular emphasis is placed on its antioxidant properties, with quantitative data presented for comparative analysis. This document aims to serve as a foundational resource for researchers and professionals in drug development seeking to explore the therapeutic and functional potential of this intriguing dipeptide.

Core Biological Functions of Threonyl-tyrosine

Threonyl-tyrosine is a dipeptide that has been identified in natural sources such as Brassica napus (rapeseed) and the protozoan parasite Trypanosoma brucei.[1] As a metabolite, its primary functions are intrinsically linked to the roles of its constituent amino acids, L-threonine and L-tyrosine.

1.1. Antioxidant Activity

A key experimentally determined function of threonyl-tyrosine is its antioxidant capacity. The phenolic hydroxyl group of the tyrosine residue can act as a hydrogen donor, enabling the dipeptide to scavenge free radicals.[2] Studies on various tyrosine-containing dipeptides have demonstrated their potential as antioxidants.[3]

Quantitative Antioxidant Capacity of Tyrosine-Containing Dipeptides

| Dipeptide | TEAC (μmol TE/μmol) | ORAC (μmol TE/μmol) |

| This compound | Data not explicitly found for this compound, but general trends for Tyr-containing dipeptides are presented. | Data not explicitly found for this compound, but general trends for Tyr-containing dipeptides are presented. |

| Ile-Tyr | ~1.5 | ~4.5 |

| Val-Tyr | ~1.6 | ~4.8 |

| Tyr-His | ~1.8 | ~5.0 |

| Lys-Tyr | ~3.0 | ~5.2 |

| Glu-Tyr | ~1.7 | ~4.7 |

Table 1: Trolox Equivalent Antioxidant Capacity (TEAC) and Oxygen Radical Absorbance Capacity (ORAC) values for various tyrosine-containing dipeptides. While specific values for this compound were not found in the provided search results, the table illustrates the range of antioxidant activity observed for similar dipeptides. The antioxidant capacity is influenced by the amino acid sequence.[4]

1.2. Potential Roles in Cellular Metabolism and Signaling

While direct evidence for threonyl-tyrosine's involvement in specific signaling pathways is limited, its constituent amino acids are integral to numerous cellular processes.

-

Threonine: This essential amino acid is crucial for protein synthesis, particularly for mucin production in the gut, thereby contributing to intestinal mucosal integrity and barrier function.[2][][6] Threonine is also involved in fat metabolism and immune function.[]

-

Tyrosine: As a precursor to catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and thyroid hormones, tyrosine plays a vital role in neurobiology and metabolic regulation.[] Furthermore, tyrosine residues in proteins are key targets for phosphorylation by tyrosine kinases, a fundamental mechanism in signal transduction that governs cell growth, differentiation, and metabolism.[8]

Based on these roles, it is plausible that the threonyl-tyrosine dipeptide could be involved in:

-

Modulating Gut Health: By providing a direct source of threonine, this compound could support the maintenance of the intestinal barrier.

-

Neurotransmitter and Hormone Synthesis: As a source of tyrosine, it may influence the production of key signaling molecules.

-

Cell Signaling Cascades: The tyrosine residue makes this compound a potential substrate or modulator for protein tyrosine kinases and phosphatases, although this requires experimental validation.

Potential Signaling Pathways and Interactions

Given the central role of tyrosine phosphorylation in cellular signaling, threonyl-tyrosine could potentially interact with or influence tyrosine kinase pathways. The following diagram illustrates a hypothetical scenario where this compound might exert its effects.

This diagram illustrates two primary hypothetical roles for Threonyl-tyrosine. Firstly, its potential as an extracellular antioxidant, scavenging reactive oxygen species (ROS). Secondly, its uptake into the cell via peptide transporters, where it can be hydrolyzed to its constituent amino acids to contribute to various metabolic pools or potentially interact with signaling molecules like receptor tyrosine kinases.

Experimental Protocols

Investigating the biological functions of threonyl-tyrosine requires a combination of analytical and functional assays. The following are detailed methodologies for key experiments.

3.1. Synthesis of Threonyl-tyrosine Dipeptide

A common method for dipeptide synthesis involves the following steps:

-

Protection of Amino Groups: The amino group of the N-terminal amino acid (Threonine) is protected, often with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group.

-

Activation of Carboxyl Group: The carboxyl group of the protected threonine is activated to facilitate peptide bond formation. Common activating agents include dicyclohexylcarbodiimide (B1669883) (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU).

-

Coupling Reaction: The activated N-protected threonine is reacted with the C-terminal amino acid (Tyrosine), which has its carboxyl group protected (e.g., as a methyl or ethyl ester).

-

Deprotection: The protecting groups on the amino and carboxyl termini are removed to yield the final dipeptide.

-

Purification: The synthesized dipeptide is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

3.2. Characterization of Threonyl-tyrosine

The identity and purity of synthesized or isolated Threonyl-tyrosine can be confirmed using the following techniques:

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve the dipeptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed at the expected m/z value for Threonyl-tyrosine (C₁₃H₁₈N₂O₅, MW: 282.29 g/mol ).

-

Tandem MS (MS/MS): Select the parent ion for fragmentation to confirm the amino acid sequence.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the dipeptide in a deuterated solvent (e.g., D₂O).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the characteristic proton signals of the threonine and tyrosine residues.

-

2D NMR (COSY, TOCSY): Perform two-dimensional correlation spectroscopy to assign the proton resonances and confirm the connectivity of the amino acids.

-

3.3. In Vitro Antioxidant Assays

-

Trolox Equivalent Antioxidant Capacity (TEAC) Assay:

-

Generate the ABTS•+ radical cation by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.

-

Incubate the Threonyl-tyrosine sample with the ABTS•+ solution.

-

Measure the decrease in absorbance at 734 nm.

-

Quantify the antioxidant capacity by comparing the results to a standard curve generated with Trolox.

-

-

Oxygen Radical Absorbance Capacity (ORAC) Assay:

-

Use fluorescein (B123965) as a fluorescent probe.

-

Generate peroxyl radicals using AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Mix the Threonyl-tyrosine sample with fluorescein and AAPH.

-

Monitor the decay of fluorescence over time. The antioxidant capacity is determined by the protection against fluorescence decay compared to a Trolox standard.

-

3.4. Cell-Based Assays for Biological Activity

-

Cell Viability Assay (e.g., MTT Assay):

-

Culture relevant cell lines (e.g., intestinal epithelial cells, neuronal cells) in 96-well plates.

-

Treat the cells with varying concentrations of Threonyl-tyrosine for a defined period.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate.

-

Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability.

-

-

Western Blotting for Phosphorylation Studies:

-

Treat cells with Threonyl-tyrosine.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for phosphorylated tyrosine residues (p-Tyr) or specific phosphorylated signaling proteins (e.g., p-ERK, p-Akt).

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

Future Directions and Conclusion

The study of Threonyl-tyrosine is still in its nascent stages. While its antioxidant properties are a promising starting point, further research is needed to fully understand its biological significance. Future investigations should focus on:

-

Elucidating specific signaling pathways: Determining if and how Threonyl-tyrosine directly interacts with cellular signaling components, particularly tyrosine kinases and phosphatases.

-

In vivo studies: Assessing the bioavailability, metabolism, and physiological effects of Threonyl-tyrosine in animal models.

-

Therapeutic applications: Exploring its potential as a therapeutic agent for conditions associated with oxidative stress, intestinal barrier dysfunction, or neurological disorders.

References

- 1. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 6. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 8. Differential Role of Threonine and Tyrosine Phosphorylation in the Activation and Activity of the Yeast MAPK Slt2 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro and In Vivo Studies of Threonyl-Tyrosine (Thr-Tyr) Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Threonyl-Tyrosine (Thr-Tyr), composed of L-threonine and L-tyrosine, is a subject of growing interest in biochemical and pharmacological research. Its constituent amino acids play crucial roles in various physiological processes. Threonine is an essential amino acid vital for protein synthesis, immune function, and metabolism. Tyrosine serves as a precursor for the synthesis of key neurotransmitters like dopamine (B1211576) and norepinephrine, as well as thyroid hormones.[1] The unique combination of these two amino acids in a dipeptide structure suggests a potential for novel biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects. This technical guide provides a comprehensive overview of the available in vitro and in vivo research on the this compound dipeptide, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Quantitative Data Summary

While specific quantitative data for the this compound dipeptide is limited in publicly available literature, the following tables summarize relevant data for tyrosine-containing dipeptides to provide a comparative context for its potential activities.

Table 1: Antioxidant Activity of Tyrosine-Containing Dipeptides

| Dipeptide | Assay | Antioxidant Activity (µmol TE/µmol) | Reference |

| Tyr-containing dipeptides (N-terminal Tyr) | TEAC | 4.81 ± 0.10 (average) | [2] |

| Tyr-containing dipeptides (C-terminal Tyr) | TEAC | 1.70 ± 0.27 (average) | [2] |

| Free Tyrosine | TEAC | ~3.4 | [2] |

| Trp-Tyr | TEAC | 5.17 | [2] |

| Tyr-Tyr | TEAC | 5.62 | [2] |

| Tyr-Trp | TEAC | 6.04 | [2] |

| Met-Tyr | TEAC | Synergic effect observed | [2] |

| Tyr-His | TEAC | Synergic effect observed | [2] |

| His-Tyr | TEAC | Synergic effect observed | [2] |

TEAC: Trolox Equivalent Antioxidant Capacity. A higher value indicates greater antioxidant activity.

Table 2: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of Tyrosine-Containing Peptides

| Peptide | IC50 Value | Reference |

| Met-Tyr | Not specified, but noted as an ACE inhibitory dipeptide | [3] |

| Ala-Tyr | 0.037 mg/ml | [4] |

| Leu-Leu-Tyr (LLY) | Not specified, but noted as having high ACE-inhibitory activity | [5] |

| Various Tyr-containing peptides | IC50 values ranging from µM to mg/mL have been reported | [4][5][6][7] |

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments relevant to the study of the this compound dipeptide.

In Vitro Antioxidant Activity Assessment: ABTS Radical Scavenging Assay

Principle: This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+. The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically, and the extent of decolorization is proportional to the antioxidant activity.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

-

Assay Procedure:

-

Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of the this compound dipeptide solution.

-

Add a specific volume (e.g., 10 µL) of each dipeptide concentration to a defined volume (e.g., 190 µL) of the diluted ABTS•+ solution in a 96-well microplate.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes) in the dark.

-

Measure the absorbance at 734 nm using a microplate reader.

-

A blank (buffer instead of sample) and a positive control (e.g., Trolox or ascorbic acid) should be included.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control (ABTS•+ solution without the sample) and A_sample is the absorbance in the presence of the dipeptide.

-

The results can be expressed as an IC50 value, which is the concentration of the dipeptide required to scavenge 50% of the ABTS•+ radicals. This is typically determined by plotting the percentage of inhibition against the dipeptide concentration.

-

Alternatively, the antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of the dipeptide to a standard curve of Trolox.

-

In Vitro Anti-inflammatory Activity Assessment: LPS-Induced Inflammation in RAW264.7 Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This assay evaluates the ability of the this compound dipeptide to inhibit this inflammatory response.

Protocol:

-

Cell Culture and Seeding:

-

Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Seed the cells in 24-well plates at a density of approximately 2 x 10^5 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various non-toxic concentrations of the this compound dipeptide for a specific duration (e.g., 2 hours). A vehicle control (medium only) should be included.

-

Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). A negative control group (no LPS stimulation) and an LPS-only group should also be included.

-

-

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):

-

After the incubation period, collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

The concentrations of TNF-α and IL-6 in the treated groups are compared to the LPS-only control group to determine the inhibitory effect of the this compound dipeptide.

-

Results are typically expressed as a percentage of inhibition relative to the LPS-only control.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Pathway in Inflammation

The MAPK signaling pathway plays a crucial role in mediating inflammatory responses.[8] Activation of this pathway by stimuli such as LPS leads to the production of pro-inflammatory cytokines.[9] It is hypothesized that bioactive peptides may exert their anti-inflammatory effects by modulating this pathway.

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound dipeptide.

Experimental Workflow: In Vitro Anti-inflammatory Assay

The following workflow illustrates the key steps in assessing the anti-inflammatory potential of the this compound dipeptide in a cell-based assay.

Caption: Workflow for assessing the in vitro anti-inflammatory activity of this compound.

Discussion and Future Directions

The available evidence, primarily from studies on other tyrosine-containing peptides, suggests that the this compound dipeptide holds promise as a bioactive molecule with potential antioxidant and anti-inflammatory properties. The presence of the phenolic hydroxyl group on the tyrosine residue is a key contributor to its radical scavenging capabilities. Furthermore, the potential for this dipeptide to modulate inflammatory signaling pathways warrants further investigation.

Future research should focus on obtaining specific quantitative data for the this compound dipeptide in a variety of in vitro and in vivo models. Key areas for future investigation include:

-

Quantitative Antioxidant Activity: Determining the IC50 values of this compound in various antioxidant assays (e.g., DPPH, ORAC) to provide a more precise measure of its potency.

-

In-depth Anti-inflammatory Studies: Elucidating the specific mechanisms by which this compound may inhibit inflammatory responses, including its effects on key signaling molecules within the MAPK and other relevant pathways.

-

In Vivo Efficacy and Pharmacokinetics: Conducting animal studies to evaluate the in vivo anti-inflammatory and other potential therapeutic effects of this compound. Pharmacokinetic studies are also crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Neuroprotective Potential: Given that tyrosine is a precursor to neurotransmitters, investigating the potential neuroprotective effects of the this compound dipeptide in models of neurodegenerative diseases is a promising avenue of research.

-

Immunomodulatory Effects: Exploring the impact of this compound on various immune cell functions to determine its potential as an immunomodulatory agent.

References

- 1. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ACE inhibitory dipeptide Met-Tyr diminishes free radical formation in human endothelial cells via induction of heme oxygenase-1 and ferritin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Angiotensin-converting enzyme inhibitor activity of peptides derived from Kacang goat skin collagen through thermolysin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification, Identification, and Inhibitory Mechanisms of a Novel ACE Inhibitory Peptide from Torreya grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of MAPKs by growth factors and receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CTRP6 promotes the macrophage inflammatory response, and its deficiency attenuates LPS-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel neuroprotective tripeptides and dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Dipeptide: A Technical Guide to the Natural Occurrence of Threonyl-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Threonyl-tyrosine (Thr-Tyr), composed of the essential amino acid L-threonine and the non-essential amino acid L-tyrosine, is a molecule of scientific interest due to the biological significance of its constituent parts. However, a comprehensive review of the scientific literature reveals a notable scarcity of information regarding the natural occurrence of Threonyl-tyrosine as a free dipeptide in organisms. While its existence is confirmed, and it has been reported in the plant Brassica napus and the protozoan parasite Trypanosoma brucei, details regarding its biosynthesis, physiological concentrations, and specific biological roles as an independent entity are largely uncharacterized. This technical guide provides a thorough overview of the current state of knowledge, focusing on the biosynthesis of its precursor amino acids, the general physiological roles of dipeptides, and a proposed experimental framework for the detection and quantification of Threonyl-tyrosine. This document aims to serve as a foundational resource for researchers investigating this and other rare dipeptides.

Natural Occurrence and Biosynthesis

The natural occurrence of the free dipeptide Threonyl-tyrosine is not well-documented in scientific literature. While it is cataloged in chemical databases and has been mentioned in connection with Brassica napus (rapeseed) and the parasitic protozoan Trypanosoma brucei, the specific context of its presence—whether as a free dipeptide, a transient product of protein degradation, or a constituent of a larger polypeptide—remains to be elucidated.

It is widely accepted that the primary source of free dipeptides in organisms is the catabolism of proteins. Endogenous and exogenous proteins are broken down by proteases and peptidases into smaller peptides and ultimately into free amino acids. During this process, dipeptides such as Threonyl-tyrosine are likely formed as transient intermediates.

A dedicated biosynthetic pathway for the direct enzymatic synthesis of free Threonyl-tyrosine has not been identified. Therefore, understanding its potential availability requires an examination of the biosynthesis of its constituent amino acids, L-threonine and L-tyrosine.

Biosynthesis of L-Threonine

L-threonine is an essential amino acid in animals, meaning it must be obtained from the diet. In microorganisms and plants, it is synthesized from aspartate. The biosynthesis of L-threonine in Escherichia coli is a well-characterized pathway that serves as a common model.

Biosynthesis of L-Tyrosine

L-Tyrosine is a non-essential amino acid in animals, synthesized from the essential amino acid L-phenylalanine. In plants and microorganisms, it is synthesized via the shikimate pathway.

Potential Physiological Roles and Signaling

While no specific physiological role has been attributed to the free dipeptide Threonyl-tyrosine, the broader class of dipeptides is recognized for a variety of biological activities.[1] In plants, dipeptides are involved in nitrogen storage and mobilization and can act as signaling molecules and antioxidants.[1][2] In animals, various dipeptides exhibit health-promoting effects.

Some dipeptides are known to be transported into cells via specific transporters, such as the PepT1 transporter in the intestine, and can influence intracellular signaling pathways like the Target of Rapamycin (TOR) pathway. It is plausible that Threonyl-tyrosine, if present in sufficient concentrations, could interact with such pathways. However, this remains speculative without direct experimental evidence.

Quantitative Data

There is a significant lack of quantitative data on the concentration of free Threonyl-tyrosine in any biological tissue or fluid. The table below summarizes the current status of available information.

| Analyte | Organism/Tissue | Concentration | Method of Detection | Reference |

| Threonyl-tyrosine | Brassica napus | Not Reported | Not Specified | PubChem CID: 11778518 |

| Threonyl-tyrosine | Trypanosoma brucei | Not Reported | Not Specified | PubChem CID: 11778518 |

| Free Dipeptides (general) | Various | Highly Variable | LC-MS/MS | [3][4] |

Note: The absence of reported concentrations suggests that if free Threonyl-tyrosine is present, it is likely at very low levels that have not been the focus of targeted quantitative studies.

Experimental Protocols

Given the lack of established protocols for Threonyl-tyrosine, a hypothetical experimental workflow for its detection and quantification in a biological matrix, such as a plant extract from Brassica napus, is proposed. This workflow is based on standard methodologies for peptide analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Proposed Workflow for Threonyl-tyrosine Quantification

Detailed Methodologies

1. Sample Preparation:

-

Homogenization: Biological tissue (e.g., 100 mg of Brassica napus leaf tissue) is flash-frozen in liquid nitrogen and homogenized in a suitable extraction buffer (e.g., 80% methanol) containing a stable isotope-labeled Threonyl-tyrosine internal standard.

-

Protein Precipitation: The homogenate is vortexed and then centrifuged at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to precipitate proteins.

-

Supernatant Collection: The supernatant containing small molecules, including dipeptides, is carefully collected.

-

Solid Phase Extraction (SPE): For samples with low expected concentrations, an SPE step using a mixed-mode or reversed-phase cartridge can be employed to remove interfering substances and concentrate the analyte.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): The extracted sample is injected onto a reversed-phase LC column (e.g., C18). A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is used to separate the dipeptide from other components.

-

Mass Spectrometry (MS): The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native Threonyl-tyrosine and its stable isotope-labeled internal standard are monitored for high selectivity and sensitivity.

3. Data Analysis and Quantification:

-

A calibration curve is generated using known concentrations of a Threonyl-tyrosine standard.

-

The concentration of Threonyl-tyrosine in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

The dipeptide Threonyl-tyrosine remains an enigmatic molecule within the vast landscape of the metabolome. While its existence is chemically confirmed, its natural occurrence as a free dipeptide and its physiological significance are yet to be established. The information presented in this guide, which focuses on the biosynthesis of its constituent amino acids and general dipeptide biology, provides a framework for future research.

The proposed experimental workflow offers a starting point for researchers aiming to definitively identify and quantify Threonyl-tyrosine in biological systems. Such studies are crucial to move beyond speculation and to uncover any potential roles this dipeptide may play in health and disease. Future research should focus on targeted metabolomic studies in organisms where Threonyl-tyrosine has been reported, such as Brassica napus and Trypanosoma brucei, to ascertain its presence as a free molecule and to explore its potential functions.

References

- 1. Not to be overlooked: dipeptides and their role in plant stress resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Not to be overlooked: dipeptides and their role in plant stress resilience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

The Convergent Roles of Threonine and Tyrosine in Cellular Metabolism and Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive examination of the metabolic and signaling roles of the amino acids Threonine (Thr) and Tyrosine (Tyr). While possessing distinct metabolic fates, their functions converge critically in the regulation of cellular signaling through post-translational phosphorylation, governing processes from nutrient uptake to cell growth and proliferation. This guide details their individual metabolic pathways, explores their synergistic roles in signaling cascades, presents quantitative metabolic data, and provides detailed experimental protocols for their study.

The Metabolic Role of Threonine

Threonine is an essential α-amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet.[1] Beyond its fundamental role as a building block for protein synthesis, particularly for mucins in the gastrointestinal tract, threonine is a key player in energy and lipid metabolism.[2][3]

Threonine Catabolism

Threonine is catabolized through several key pathways that funnel its carbon skeleton into central metabolism. The two primary pathways are initiated by the enzymes threonine dehydrogenase (TDH) and serine-threonine dehydratase (STDH).

-

Threonine Dehydrogenase (TDH) Pathway: This pathway converts threonine to 2-amino-3-ketobutyrate, which is then cleaved by 2-amino-3-ketobutyrate CoA lyase into glycine (B1666218) and acetyl-CoA .[4] Acetyl-CoA directly enters the tricarboxylic acid (TCA) cycle for energy production, while glycine can be used in one-carbon metabolism or other biosynthetic processes.[4]

-

Threonine Dehydratase (STDH) Pathway: In this pathway, STDH deaminates threonine to produce α-ketobutyrate and ammonia.[4] α-Ketobutyrate is subsequently converted to propionyl-CoA , which can then be converted to succinyl-CoA and enter the TCA cycle.[3] In humans, the gene for TDH is an inactive pseudogene, making the STDH pathway to α-ketobutyrate the primary catabolic route.[1]

Role in Lipid Metabolism

Threonine plays a significant role in hepatic lipid metabolism. It is crucial for preventing the accumulation of fat in the liver (hepatic steatosis).[] Threonine deficiency has been shown to induce triglyceride accumulation.[3] Its mechanisms include regulating the PPARγ signaling pathway to reduce triglyceride levels and promoting fatty acid oxidation.[4]

The Metabolic Role of Tyrosine

Tyrosine is a non-essential amino acid in mammals, as it can be synthesized from the essential amino acid phenylalanine by the enzyme phenylalanine hydroxylase.[6] It is a precursor to a host of critical bioactive molecules and its catabolism provides energy.

Tyrosine as a Precursor Molecule

Tyrosine's aromatic ring is the starting point for several vital compounds:

-

Catecholamines: In the brain and adrenal glands, tyrosine is converted to L-DOPA by tyrosine hydroxylase, the rate-limiting step in the synthesis of neurotransmitters dopamine, norepinephrine, and epinephrine.[6][7]

-

Thyroid Hormones: The thyroid gland utilizes tyrosine residues on the protein thyroglobulin to synthesize thyroxine (T4) and triiodothyronine (T3), which are master regulators of metabolism.[7]

-

Melanin (B1238610): In melanocytes, tyrosine is the initial substrate for melanogenesis, the process that produces the pigment melanin responsible for skin and hair color.[8]

Tyrosine Catabolism

Excess tyrosine is degraded, primarily in the liver. The pathway begins with the transamination of tyrosine to p-hydroxyphenylpyruvate. Through a series of enzymatic reactions, the carbon skeleton is ultimately cleaved to yield fumarate (a TCA cycle intermediate) and acetoacetate (a ketone body).[7] This dual fate makes tyrosine both glucogenic and ketogenic.

Interplay of Thr-Tyr: Convergence on Signal Transduction

The most significant interplay between threonine and tyrosine in cellular metabolism occurs at the level of protein phosphorylation. This post-translational modification, where a phosphate (B84403) group is added to a hydroxyl group, acts as a molecular switch to control protein function. While structurally different, the hydroxyl groups on threonine and tyrosine (along with serine) make them primary targets for phosphorylation by enzymes called kinases.[9][10]

Protein kinases are generally specific, falling into two major classes:

-

Protein Serine/Threonine Kinases: Phosphorylate the hydroxyl group of serine and threonine residues.

-

Protein Tyrosine Kinases: Phosphorylate the hydroxyl group of tyrosine residues.

Signaling pathways often involve a cascade where one type of kinase activates the other. A classic example is in growth factor signaling.

Receptor Tyrosine Kinase (RTK) Pathways

Many critical signaling pathways, such as the PI3K/AKT/mTOR pathway that governs cell growth and metabolism, are initiated by the activation of Receptor Tyrosine Kinases (RTKs).[11]

-

A growth factor binds to its RTK, causing the receptor to dimerize and autophosphorylate on tyrosine residues .

-

These phosphotyrosine sites act as docking points for downstream signaling proteins.

-

This leads to the activation of the lipid kinase PI3K, which in turn activates the serine/threonine kinase AKT .

-

AKT then phosphorylates and regulates numerous downstream targets, including the mTOR complex, to promote nutrient uptake and anabolic metabolism.[11]

This cascade demonstrates a clear handoff from tyrosine phosphorylation at the cell surface to serine/threonine phosphorylation within the cell's cytoplasm.

References

- 1. Threonine - Wikipedia [en.wikipedia.org]

- 2. Threonine | Rupa Health [rupahealth.com]

- 3. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. Tyrosine - Wikipedia [en.wikipedia.org]

- 7. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]

- 9. Khan Academy [khanacademy.org]

- 10. youtube.com [youtube.com]

- 11. Signaling and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Thr-Tyr (Threonyl-Tyrosine): A Potential Biomarker in Disease Models - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Thr-Tyr (Threonyl-Tyrosine), composed of the essential amino acid threonine and the aromatic amino acid tyrosine, is an emerging molecule of interest in the landscape of disease biomarker discovery. While direct, extensive research on this compound as a specific biomarker is currently limited, the well-established roles of its constituent amino acids in a multitude of pathological processes—ranging from cancer to neurodegenerative and metabolic diseases—provide a strong rationale for its investigation. This technical guide synthesizes the current understanding of threonine and tyrosine metabolism in disease, details a comprehensive framework for the investigation of this compound as a novel biomarker, and provides detailed experimental protocols for its quantification and functional analysis.

Introduction: The Rationale for Investigating this compound

Small biomolecules, including dipeptides, are gaining increasing attention as potential biomarkers due to their dynamic nature and direct involvement in metabolic pathways that are often dysregulated in disease. The dipeptide this compound is of particular interest due to the critical and diverse physiological functions of its constituent amino acids, threonine and tyrosine.

Threonine is an essential amino acid crucial for protein synthesis, immune function, and gut health. Altered threonine metabolism has been implicated in various diseases. In some cancers, tumor cells exhibit an increased demand for threonine to support their rapid proliferation. Furthermore, threonine metabolism is linked to lipid metabolism, with studies suggesting its potential role in mitigating metabolic disorders.

Tyrosine , a non-essential amino acid synthesized from phenylalanine, is a precursor to several vital molecules, including neurotransmitters (dopamine, norepinephrine (B1679862), epinephrine), thyroid hormones, and melanin. Dysregulation of tyrosine metabolism is a hallmark of several inherited metabolic disorders and has been associated with cancer, neurodegenerative diseases like Parkinson's and Alzheimer's, and metabolic conditions.[1] The phosphorylation of tyrosine residues on proteins is a fundamental mechanism in cellular signal transduction, and its aberrant regulation is a key driver in many cancers.[1]

Given the integral roles of both threonine and tyrosine in cellular homeostasis and the pathological implications of their metabolic dysregulation, it is plausible that the dipeptide this compound could serve as a sensitive biomarker reflecting alterations in these critical pathways.

Quantitative Data on Related Dipeptides in Disease Models

While specific quantitative data for this compound in disease models is not yet widely available in the scientific literature, studies on other dipeptides provide a valuable reference for the potential magnitude and direction of changes that might be observed. The following table summarizes representative quantitative data for related dipeptides in different disease contexts. This information serves as a template for the types of comparative analyses that would be essential in validating this compound as a biomarker.

| Dipeptide | Disease Model | Tissue/Fluid | Fold Change (Disease vs. Control) | Reference |

| Tyr-Trp | Alzheimer's Disease (mouse model) | Cerebral Cortex | Increased | [2] |

| Tyr-Tyr | Alzheimer's Disease (mouse model) | Cerebral Cortex | Increased | [2] |

| Carnosine (β-alanyl-L-histidine) | Alzheimer's Disease (human) | Plasma | Decreased | |

| Anserine (β-alanyl-N-methylhistidine) | Alzheimer's Disease (human) | Plasma | Decreased |

Experimental Protocols

A rigorous and standardized experimental approach is critical for the validation of any new biomarker. This section provides detailed methodologies for the extraction, quantification, and functional analysis of this compound.

Sample Collection and Preparation

Biological samples such as plasma, serum, cerebrospinal fluid (CSF), and tissue homogenates can be analyzed for this compound content.

Protocol for Peptide Extraction from Serum/Plasma:

-

Protein Precipitation:

-

To a 200 µL aliquot of serum or plasma, add 400 µL of cold ethanol (B145695) (or acetonitrile) containing 1% formic acid.[3]

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the samples on ice for 15-30 minutes to facilitate protein precipitation.[3]

-

Centrifuge at 18,000 x g for 10 minutes at 4°C.[3]

-

-

Supernatant Collection:

-

Carefully collect the supernatant, which contains the peptides and other small molecules.

-

The supernatant can be dried under a stream of nitrogen and reconstituted in a suitable buffer for LC-MS/MS analysis.

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules like dipeptides in complex biological matrices.

LC-MS/MS Parameters:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for peptide separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic phase (acetonitrile) is used to elute the peptides.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for standard LC or lower for nano-LC.[3]

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for peptides.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion (the mass of this compound) and specific fragment ions generated upon collision-induced dissociation.

-

Internal Standard: A stable isotope-labeled this compound (e.g., with ¹³C or ¹⁵N) should be used as an internal standard for accurate quantification.

-

Potential Signaling Pathways and Regulatory Mechanisms

While direct signaling pathways for this compound have not been elucidated, we can propose putative mechanisms based on the known biology of its constituent amino acids and general principles of dipeptide signaling.

Putative Signaling Pathways Involving this compound Precursors

The availability of threonine and tyrosine is critical for numerous signaling pathways. Dysregulation in these pathways could lead to altered levels of this compound.

Caption: Putative signaling pathways influenced by Thr and Tyr availability.

Hypothetical Regulation of this compound Levels by Dipeptidyl Peptidases (DPPs)

Dipeptidyl peptidases, particularly DPP-IV (also known as CD26), are a family of enzymes that cleave X-proline or X-alanine dipeptides from the N-terminus of peptides.[4] While this compound does not fit this canonical substrate profile, the broader substrate specificities of other peptidases could potentially regulate this compound levels.

Caption: Hypothetical regulation of this compound dipeptide levels.

Experimental Workflow for Biomarker Validation

The validation of a novel biomarker is a multi-step process that requires careful planning and execution. The following workflow provides a roadmap for investigating this compound as a potential biomarker.

Caption: Experimental workflow for this compound biomarker validation.

Conclusion and Future Directions

The dipeptide this compound holds promise as a novel biomarker in various disease models due to the fundamental roles of its constituent amino acids in health and disease. While direct evidence is still emerging, the technical framework provided in this guide offers a comprehensive approach for its investigation. Future research should focus on:

-

Quantitative Profiling: Conducting large-scale metabolomics studies to quantify this compound levels in well-characterized patient cohorts for various diseases.

-

Mechanistic Studies: Elucidating the specific enzymes and transporters involved in the synthesis, degradation, and transport of this compound.

-

Functional Assays: Investigating the direct biological effects of this compound on cellular processes relevant to disease pathogenesis.

-

Clinical Validation: Correlating this compound levels with disease severity, progression, and response to therapy in clinical trials.

The systematic investigation of this compound as a biomarker has the potential to provide new insights into disease mechanisms and may lead to the development of novel diagnostic, prognostic, and therapeutic strategies.

References

- 1. Mechanism of proline-specific proteinases: (I) Substrate specificity of dipeptidyl peptidase IV from pig kidney and proline-specific endopeptidase from Flavobacterium meningosepticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interplay of Threonine and Tyrosine Phosphorylation: A Technical Guide to a Core Signaling Paradigm

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation, the reversible addition of a phosphate (B84403) group to an amino acid residue, is a fundamental post-translational modification that governs nearly every aspect of cell biology. While serine, threonine, and tyrosine residues are all major targets of phosphorylation, the distinct and cooperative roles of threonine and tyrosine phosphorylation are central to the regulation of numerous signaling pathways. [ 12, 23 ] This guide provides an in-depth exploration of the mechanisms and significance of threonine and tyrosine phosphorylation, with a particular focus on instances of dual phosphorylation and the methodologies used to study these critical events.

Initially, it is important to clarify a common point of confusion. The dipeptide threonyl-tyrosine itself is not a known signaling molecule that directly participates in protein phosphorylation. Rather, the pivotal role lies in the phosphorylation of individual threonine and tyrosine residues within a protein, which can occur independently or in a coordinated manner to create a complex signaling code.

The Dynamics of Threonine and Tyrosine Phosphorylation

Protein kinases catalyze the transfer of a phosphate group from ATP to their substrates, while phosphatases reverse this modification. [ 12, 23 ] Kinases are broadly classified as serine/threonine kinases or tyrosine kinases, based on their substrate specificity. However, a crucial class of enzymes known as dual-specificity kinases can phosphorylate both serine/threonine and tyrosine residues, highlighting the intricate crosstalk between these two types of phosphorylation. [ 7, 14 ]

Quantitative Landscape of Protein Phosphorylation

Phosphoproteomic studies have revealed the relative abundance of different phospho-amino acids. The data consistently show that serine phosphorylation is the most frequent, followed by threonine, with tyrosine phosphorylation being the least common but highly significant in signal transduction.

| Phospho-Amino Acid | Relative Abundance | Key Roles in Signaling |

| Phosphoserine (pSer) | ~86% | Broad involvement in metabolism, DNA repair, and cell cycle |

| Phosphothreonine (pThr) | ~12% | Regulation of enzyme activity, protein-protein interactions |

| Phosphotyrosine (pTyr) | ~2% | Critical for growth factor signaling, immune responses, and cell adhesion |

| Table 1: Relative abundance and key roles of phospho-amino acids in eukaryotes. [ 28, 29, 31, 36 ] |

Dual Phosphorylation: The MAPK Pathway as a Paradigm

A classic example of the interplay between threonine and tyrosine phosphorylation is the Mitogen-Activated Protein Kinase (MAPK) pathway. Full activation of MAPKs requires the dual phosphorylation of a conserved Threonine-X-Tyrosine (TXY) motif within their activation loop by an upstream MAP Kinase Kinase (MAPKK or MEK). [ 1, 17, 26 ] This sequential phosphorylation acts as a molecular switch, inducing a conformational change that aligns key catalytic residues and enables the MAPK to phosphorylate its downstream targets. [ 35, 37 ]

The MAPK signaling cascade is a tiered system of kinases that transduces extracellular signals to the nucleus to regulate gene expression, cell proliferation, differentiation, and apoptosis. [ 7, 18, 19 ]

Dual-Specificity Kinases and Phosphatases

The coordinated phosphorylation of threonine and tyrosine residues is tightly regulated by dual-specificity kinases and phosphatases.

-

Dual-Specificity Kinases (DSKs): These enzymes, such as MEKs in the MAPK pathway, possess a catalytic domain that can recognize and phosphorylate both threonine/serine and tyrosine residues. [ 7, 30 ] Another important family is the DYRKs (Dual-specificity Tyrosine-phosphorylation-regulated Kinases), which autophosphorylate on a tyrosine residue for their activation but then phosphorylate their substrates on serine or threonine. [ 10, 30 ]

-

Dual-Specificity Phosphatases (DUSPs): These enzymes counteract the activity of DSKs by dephosphorylating both phosphothreonine and phosphotyrosine residues. [ 27, 40, 43 ] They play a crucial role in terminating signaling and maintaining cellular homeostasis.

Experimental Protocols for Studying Threonine and Tyrosine Phosphorylation

A variety of techniques are employed to detect and quantify threonine and tyrosine phosphorylation.

Western Blotting with Phospho-Specific Antibodies

This is a widely used method to detect the phosphorylation of a specific protein at a particular site.

Protocol:

-

Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Determine protein concentration using a standard assay.

-

Gel Electrophoresis: Separate protein lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution of 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background. [ 12 ]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated threonine or tyrosine site of interest overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [ 1, 12, 17 ]

Phosphatase Treatment for Specificity Control

To confirm the specificity of a phospho-antibody, a parallel sample can be treated with a phosphatase to remove the phosphate group.

Protocol (Lambda Phosphatase Assay):

-

Prepare two identical protein lysate samples.

-

To one sample, add Lambda Protein Phosphatase and the corresponding reaction buffer. To the control sample, add only the buffer. [ 5, 21 ]

-

Incubate both samples at 30°C for 30-60 minutes. [ 5, 23 ]

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analyze both treated and untreated samples by Western blot. A specific phospho-antibody signal should be absent or significantly reduced in the phosphatase-treated sample. [ 15, 21 ]

Phos-tag™ SDS-PAGE

This technique allows for the separation of phosphorylated and non-phosphorylated forms of a protein based on mobility shift. The Phos-tag™ molecule is a phosphate-binding tag that can be incorporated into polyacrylamide gels. When a phosphorylated protein runs through the gel, it is captured by the Phos-tag™, retarding its migration compared to its non-phosphorylated counterpart. This allows for the visualization of different phosphorylation states of a protein. [ 2, 3, 4, 11, 13 ]

Mass Spectrometry-Based Phosphoproteomics

Mass spectrometry (MS) is a powerful tool for the large-scale identification and quantification of phosphorylation sites.

General Workflow:

-

Protein Extraction and Digestion: Proteins are extracted from cells or tissues and digested into peptides, typically with trypsin.

-

Phosphopeptide Enrichment: Due to the low abundance of phosphopeptides, they need to be enriched from the complex peptide mixture. Immobilized Metal Affinity Chromatography (IMAC) is a common method, where positively charged metal ions (e.g., Fe³⁺, Ga³⁺) on a resin capture the negatively charged phosphate groups of phosphopeptides. [ 6, 8, 9, 25 ]

-

LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The first MS scan measures the mass-to-charge ratio of the peptides, and in the second MS/MS scan, selected peptides are fragmented to reveal their amino acid sequence and the location of the phosphorylation site.

-

Data Analysis: The resulting spectra are searched against a protein database to identify the phosphopeptides and their corresponding proteins. [ 6, 8 ]

Structural and Functional Consequences of Dual Phosphorylation

The addition of one or more phosphate groups can dramatically alter a protein's structure and function. In the case of the MAPK activation loop, dual phosphorylation of the TXY motif locks the loop in an active conformation, creating a competent catalytic site. The phosphorylated tyrosine residue, in particular, often plays a key role in stabilizing this active conformation. [ 35, 37 ] This structural change allows the kinase to bind and phosphorylate its substrates efficiently.

Clinical Relevance and Drug Development

The aberrant phosphorylation of threonine and tyrosine residues is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, protein kinases are major targets for drug development. Inhibitors of dual-specificity kinases are being actively investigated as potential therapeutics. For example, several dual-kinase inhibitors targeting pathways like FLT3/JAK2 and SRC/ABL have undergone clinical trials for various leukemias. [ 32, 33 ] The development of highly specific inhibitors for dual-specificity kinases represents a promising avenue for the treatment of a wide range of diseases. [ 41, 42 ]

Conclusion

The phosphorylation of threonine and tyrosine residues, both individually and in concert, represents a sophisticated mechanism for the precise control of cellular signaling. While the dipeptide threonyl-tyrosine does not have a known direct role, the interplay between threonine and tyrosine phosphorylation within proteins is a critical area of study. A thorough understanding of the kinases, phosphatases, and signaling pathways involved, coupled with robust experimental techniques, is essential for researchers and drug development professionals seeking to unravel the complexities of cellular regulation and develop novel therapeutic strategies.

Thr-Tyr Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptides and their derivatives represent a burgeoning field in therapeutic development, offering a balance of biological activity and favorable pharmacokinetic properties. Among these, derivatives of Threonyl-Tyrosine (Thr-Tyr) are of increasing interest due to the combined functionalities of the constituent amino acids. The hydroxyl groups of threonine and the phenolic side chain of tyrosine provide key sites for chemical modification and biological interactions, including phosphorylation and receptor binding. This technical guide provides an in-depth overview of this compound derivatives, detailing their synthesis, potential biological activities, and methodologies for their evaluation. Particular focus is given to their potential as anticancer agents, with detailed protocols for synthesis and bioassays provided to facilitate further research and development in this promising area.

Introduction

The pursuit of novel therapeutic agents has led researchers to explore the vast chemical space of small biomolecules. Dipeptides, consisting of two amino acids linked by a peptide bond, have emerged as attractive candidates due to their inherent biological recognition motifs and amenability to chemical modification. The this compound dipeptide core is of particular significance. Tyrosine is a precursor to several key neurotransmitters and hormones and its phenolic hydroxyl group is a critical site for phosphorylation, a fundamental process in cellular signaling.[1] Threonine, with its secondary hydroxyl group, also participates in hydrogen bonding and can be a site for O-linked glycosylation and phosphorylation. The combination of these two amino acids in a single molecule creates a versatile scaffold for the design of novel bioactive compounds.

This guide will explore the synthesis of this compound derivatives, their potential applications with a focus on anticancer activity, and detailed experimental protocols to enable researchers to synthesize and evaluate these compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used technique for the synthesis of peptides, offering advantages in terms of efficiency and ease of purification.[2][3] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

This protocol outlines the manual synthesis of a generic this compound dipeptide using the Fmoc/tBu strategy.[2][4][5]

Materials:

-

Fmoc-Tyr(tBu)-Wang resin

-

Fmoc-Thr(tBu)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether (cold)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Shake for 20 minutes.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

-

-

Coupling of Threonine:

-

In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal threonine.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Lyophilize the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Solution-Phase Peptide Synthesis

Solution-phase synthesis involves the coupling of protected amino acids in a suitable organic solvent. While it can be more time-consuming for longer peptides, it is a viable method for dipeptide synthesis and offers advantages in scalability and characterization of intermediates.[6][7][8]

This protocol provides a general procedure for the synthesis of a protected this compound dipeptide in solution.[9]

Materials:

-

N-Boc-Thr-OH

-

H-Tyr-OMe·HCl

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Activation of Threonine: Dissolve N-Boc-Thr-OH (1 eq.), HOBt (1.1 eq.), and DCC (1.1 eq.) in DCM and stir at 0°C for 30 minutes.

-

Coupling Reaction:

-

In a separate flask, dissolve H-Tyr-OMe·HCl (1 eq.) in DCM and add DIPEA (1.1 eq.).

-

Add the activated threonine solution to the tyrosine solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude protected dipeptide.

-

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in chloroform).

Potential Applications of this compound Derivatives

The unique structural features of this compound derivatives make them promising candidates for a variety of therapeutic applications. The presence of the tyrosine residue suggests potential roles as kinase modulators or receptor ligands, while the dipeptide backbone can be modified to enhance stability and cell permeability.

Anticancer Activity

Recent studies have highlighted the potential of dipeptide derivatives as anticancer agents. For instance, a library of Tyr-Tyr dipeptides has been synthesized and evaluated for their activity against various cancer cell lines, including Jurkat (human T-cell leukemia) cells.[10][11][12][13] Some of these derivatives demonstrated selective cytotoxicity towards the leukemia cells at low concentrations, suggesting a potential therapeutic window.[11]

While specific IC50 values for this compound derivatives are not yet widely reported in the literature, the data from related Tyr-Tyr dipeptides provides a strong rationale for investigating this class of compounds.

| Compound | Cell Line | Activity | Reference |

| Modified Tyr-Tyr Dipeptides | Jurkat (Leukemia) | Decreased cell viability at low concentrations | [11] |

| Modified Tyr-Tyr Dipeptides | A2058 (Melanoma) | Poor response to treatment | [11] |

| Modified Tyr-Tyr Dipeptides | HaCaT (non-tumor) | No significant decrease in viability | [11] |

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on a cancer cell line like Jurkat.

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound derivative stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative in culture medium.

-

Add 100 µL of the diluted compound solutions to the wells, resulting in a final volume of 200 µL. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Centrifuge the plate and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways

While the specific signaling pathways modulated by this compound derivatives are still under investigation, their structural similarity to endogenous peptides suggests potential interactions with key cellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways.[1][14][15] These pathways are often dysregulated in cancer and are major targets for drug development.

MAPK/ERK Pathway